molecular formula C35H40Cl2N4O6 B1676020 Manidipine dihydrochloride CAS No. 89226-75-5

Manidipine dihydrochloride

Número de catálogo: B1676020
Número CAS: 89226-75-5
Peso molecular: 683.6 g/mol
Clave InChI: JINNGBXKBDUGQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of manidipine dihydrochloride involves several key steps:

Industrial Production Methods: In industrial settings, the production of this compound tablets involves the use of colloidal silica to improve dissolution rates and riboflavin as a stabilizer to enhance stability .

Análisis De Reacciones Químicas

Types of Reactions: Manidipine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate ester hydrolysis.

Major Products:

    Reduction of Nitro Group: Produces corresponding amines.

    Ester Hydrolysis: Yields carboxylic acids and alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Manidipine dihydrochloride functions by blocking L- and T-type voltage-dependent calcium channels on vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and a reduction in blood pressure. The drug is characterized by its prolonged action and high selectivity for vascular smooth muscle, which allows it to effectively lower blood pressure without significantly impacting cardiac function .

Clinical Applications

  • Hypertension Management
    • This compound is primarily used for treating mild to moderate essential hypertension. Clinical studies have demonstrated that it effectively reduces both systolic and diastolic blood pressure over 24 hours, maintaining its efficacy with once-daily dosing .
    • A multicenter study involving 183 patients showed significant reductions in blood pressure with long-term treatment, with a notable dose-related response observed .
  • Renal Protection
    • The compound exhibits renal selectivity, enhancing renal blood flow and reducing glomerular capillary resistance. This property contributes to its protective effects against hypertension-induced renal damage, making it beneficial for patients with chronic kidney disease .
  • Diabetes Management
    • Manidipine has been studied for its effects on hypertensive patients with type 2 diabetes. Research indicates that it does not adversely affect glucose metabolism or lipid profiles in these individuals, suggesting its suitability for diabetic patients .
  • Combination Therapy
    • It is often used in combination with other antihypertensive agents to enhance therapeutic efficacy while minimizing side effects. This approach allows for lower dosages of each medication, improving patient tolerance .

Research Applications

  • Pharmacological Studies
    • Manidipine serves as a model compound in pharmacological research aimed at understanding calcium channel blockers' mechanisms and interactions with various receptors .
    • Studies have focused on its effects on vascular smooth muscle cells, exploring its role in vasodilation and potential applications in cardiovascular research .
  • Clinical Trials
    • The compound is frequently involved in clinical trials assessing its long-term effects and benefits in managing hypertension and related conditions. These trials contribute valuable data to the medical community regarding its efficacy and safety profile .
  • Adverse Effects Research
    • Recent studies have identified gingival overgrowth as a potential adverse effect associated with Manidipine use, although this finding is based on several case reports rather than large-scale clinical trials .

Summary of Key Findings

Application AreaKey Findings
Hypertension ManagementEffective in lowering blood pressure; maintains efficacy over 24 hours; well-tolerated .
Renal ProtectionIncreases renal blood flow; reduces glomerular capillary resistance; protects against renal damage .
Diabetes ManagementDoes not adversely affect glucose metabolism or lipid profiles in diabetic patients .
Combination TherapyEnhances therapeutic efficacy when combined with other antihypertensive agents .
Adverse EffectsPotential for gingival overgrowth noted; further research needed to clarify incidence and mechanisms .

Mecanismo De Acción

Manidipine dihydrochloride exerts its effects by binding to and slowly dissociating from L- and T-type voltage-dependent calcium channels on smooth muscle cells. This action blocks the entry of extracellular calcium into the cells, preventing contraction and resulting in vasodilation. This vasodilation leads to a decrease in blood pressure . Additionally, manidipine promotes renal vasodilation and increases natriuresis, contributing to its antihypertensive effects by reducing blood volume .

Actividad Biológica

Manidipine dihydrochloride is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Recent studies have revealed its potential biological activities beyond its antihypertensive effects, particularly its antiviral properties against human cytomegalovirus (HCMV) and its anti-inflammatory effects.

Manidipine functions by inhibiting L-type and T-type voltage-gated calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle cells. This action results in systemic vasodilation, reducing blood pressure without significant effects on heart rate or sympathetic nervous system activation .

Key Mechanisms:

  • Calcium Channel Blockade: Manidipine selectively blocks L-type and T-type calcium channels, causing vasodilation and lowering blood pressure .
  • Anti-inflammatory Effects: It inhibits the activation of NF-κB, resulting in reduced production of pro-inflammatory cytokines such as IL-6 and IL-8 in epithelial cells and macrophages .

Antiviral Activity Against HCMV

A significant finding regarding manidipine is its ability to inhibit HCMV replication. Research indicates that manidipine acts as an early inhibitor of HCMV by specifically interfering with the Immediate-Early 2 (IE2) protein, which is crucial for viral gene expression and replication.

Study Findings:

  • Manidipine was shown to inhibit the replication of various HCMV strains, including those resistant to standard antiviral treatments like ganciclovir and cidofovir .
  • The compound halts viral DNA synthesis and the expression of early genes while allowing for the expression of immediate-early proteins, indicating a specific blockade at a critical point in the viral life cycle .

Pharmacokinetics

The pharmacokinetic profile of manidipine reveals important characteristics relevant to its clinical use:

  • Absorption: The median time to peak concentration (Tmax) is approximately 1.5 hours, with food increasing peak plasma concentrations by 30-60% without altering Tmax .
  • Protein Binding: Manidipine exhibits high protein binding (99%), which influences its distribution and therapeutic efficacy .
  • Metabolism: It undergoes extensive metabolism via cytochrome P450 enzymes, yielding various metabolites excreted primarily through feces (63%) and urine (31%) .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of manidipine in managing hypertension:

  • A dosage range of 10 to 40 mg once daily significantly lowers blood pressure over 24 hours without disturbing circadian rhythms. Long-term studies indicate sustained efficacy for up to one year .
  • In elderly patients with essential hypertension, a daily dose of 10 mg effectively reduced trough sitting blood pressure compared to placebo .

Comparative Data

Characteristic This compound
Type Dihydropyridine Calcium Channel Blocker
Primary Use Antihypertensive
Antiviral Activity Inhibits HCMV replication
IC50 for Calcium Channels 2.6 nM
Protein Binding 99%
Metabolism Extensive via CYP450
Half-life Dose-dependent (3.94 - 7.95 h)

Case Studies

  • Antiviral Efficacy Study: A study conducted at the University of Padua demonstrated that manidipine effectively inhibited HCMV replication in vitro, suggesting its potential as an adjunct therapy for immunocompromised patients at risk for viral infections .
  • Hypertension Management Trial: A randomized controlled trial involving elderly patients showed that manidipine significantly reduced blood pressure compared to placebo, highlighting its long-term safety and efficacy profile in managing hypertension .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for evaluating Manidipine’s calcium channel-blocking activity in vitro?

  • Methodological Answer: In vitro studies should use vascular smooth muscle cells or isolated arterial preparations. Manidipine’s inhibitory effect on Ca²⁺ influx can be measured via electrophysiological patch-clamp techniques or fluorometric assays using Ca²⁺-sensitive dyes. The IC₅₀ value (2.6 nM for coronary arteries) should be determined using concentration-response curves, with concentrations ranging from 0.1 nM to 100 nM to capture dose-dependent effects . For reproducibility, ensure standardized buffer conditions (e.g., physiological saline with 1.8 mM Ca²⁺) and control for temperature/pH variations.

Q. Which animal models are suitable for studying Manidipine’s antihypertensive efficacy?

  • Methodological Answer: Spontaneously Hypertensive Rats (SHR) and stroke-prone SHR (SHRSP) are validated models due to their genetic predisposition to hypertension. Administer Manidipine orally at doses of 1–10 mg/kg/day, monitoring systolic/diastolic blood pressure via tail-cuff plethysmography. Include normotensive Wistar-Kyoto rats as controls. Ensure consistency in dosing schedules and account for circadian rhythm effects on blood pressure measurements .

Q. How should researchers prepare Manidipine stock solutions for in vitro assays?

  • Methodological Answer: Dissolve Manidipine dihydrochloride in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Aliquot and store at −20°C to avoid freeze-thaw degradation. For cell-based assays, dilute in culture media to final concentrations ≤0.1% DMSO to prevent solvent toxicity. Validate solubility in alternative solvents (e.g., saline) using UV-Vis spectroscopy if DMSO interferes with downstream assays .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values for Manidipine’s Ca²⁺ channel inhibition be resolved?

  • Methodological Answer: Variability in IC₅₀ values may arise from differences in tissue specificity (e.g., renal vs. coronary arteries) or experimental setups (e.g., voltage protocols in patch-clamp studies). To address this, standardize experimental conditions:

  • Use identical voltage-step protocols (−40 mV to +10 mV) to activate L-type Ca²⁺ channels.
  • Compare results across multiple cell lines (e.g., HEK293 expressing Cav1.2 vs. primary vascular smooth muscle cells).
  • Perform meta-analyses adjusting for covariates like temperature and Ca²⁺ concentration .

Q. What statistical methods are optimal for meta-analyses comparing Manidipine with other antihypertensives?

  • Methodological Answer: Use random-effects models to account for heterogeneity across studies. Calculate pooled effect sizes (e.g., mean difference in blood pressure reduction) and relative risks (RR) for adverse events like ankle edema. Assess heterogeneity via I² statistics and sensitivity analyses. For example, reported a RR of 0.35 (95% CI: 0.22–0.54) for ankle edema favoring Manidipine over amlodipine. Validate findings using funnel plots to detect publication bias .

Q. How can isotopic labeling improve the analytical specificity of Manidipine pharmacokinetic studies?

  • Methodological Answer: Incorporate deuterated analogs (e.g., [²H₄]-Manidipine) as internal standards in LC-MS/MS assays. This minimizes matrix effects and ion suppression in plasma samples. Validate the method per FDA guidelines:

  • Linearity: 1–500 ng/mL with R² > 0.98.
  • Precision/intra-day accuracy: ≤15% CV.
  • Use chromatographic separation with C18 columns and mobile phases of 0.1% formic acid in acetonitrile/water .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting findings on Manidipine’s effects on sympathetic nerve activity?

  • Methodological Answer: Contradictions may stem from differences in experimental models (e.g., anesthetized vs. conscious animals) or dosage regimes. To reconcile results:

  • Conduct telemetric recordings of sympathetic nerve activity in conscious SHR models.
  • Compare low-dose (1 mg/kg) vs. high-dose (10 mg/kg) effects on norepinephrine spillover.
  • Cross-validate with immunohistochemical assays for tyrosine hydroxylase (sympathetic marker) in target tissues .

Q. What strategies ensure reproducibility in studies of Manidipine’s renal protective effects?

  • Methodological Answer: Standardize renal hemodynamic assessments using laser Doppler flowmetry or micropuncture techniques in hypertensive models. Control for variables like dietary sodium intake and baseline glomerular filtration rate (GFR). Report outcomes using CONSORT or ARRIVE guidelines, including raw data in supplementary materials for independent validation .

Q. Ethical and Reporting Standards

Q. How should adverse event data from Manidipine clinical trials be reported to meet regulatory standards?

  • Methodological Answer: Adhere to ICH E3 guidelines for clinical study reports:

  • Classify adverse events by severity (CTCAE v5.0) and causality.
  • Disclose all events, even those deemed unrelated.
  • Provide detailed subgroup analyses for vulnerable populations (e.g., elderly patients with renal impairment) .

Q. What ethical considerations apply when designing human trials for Manidipine?

  • Methodological Answer: Obtain informed consent with explicit disclosure of risks (e.g., hypotension, dizziness). Exclude participants with severe hepatic/renal dysfunction due to Manidipine’s metabolism via CYP3A4. Include data safety monitoring boards (DSMBs) for interim efficacy/toxicity reviews .

Propiedades

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-75-5
Record name Manidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.